



Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Enzyme Targeting

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Compound of Interest		
Compound Name:	4-Hydroxyquinoline	
Cat. No.:	B3024213	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **4-hydroxyquinoline** derivatives as potent and selective inhibitors of specific enzymes implicated in various diseases, including cancer and inflammatory conditions. The unique structural scaffold of **4-hydroxyquinoline** allows for diverse chemical modifications, leading to the development of targeted therapeutic agents.

Application Note 1: Inhibition of Lipoxygenase (LOX)

4-Hydroxyquinoline derivatives have demonstrated significant inhibitory activity against lipoxygenases, a family of enzymes involved in the inflammatory cascade. By targeting LOX, these compounds can effectively modulate the production of pro-inflammatory leukotrienes, offering a promising strategy for the treatment of inflammatory diseases.

Application Note 2: Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Certain **4-hydroxyquinoline** derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, a key player in the signaling pathways that drive the growth and proliferation of



many cancers. Inhibition of EGFR can halt downstream signaling cascades, such as the PI3K/Akt and ERK1/2 pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Application Note 3: Modulation of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Some **4-hydroxyquinoline** derivatives have been shown to interfere with the activity of these enzymes, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. This makes them attractive candidates for anticancer drug development.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative **4-hydroxyquinoline** derivatives against their target enzymes.

Compound ID	Target Enzyme	IC50 (µM)	Cell Line	Reference
HQ-LOX-01	5-Lipoxygenase (5-LOX)	0.3	-	[1]
HQ-EGFR-01	EGFR Tyrosine Kinase	1.37 (nM)	-	[2]
HQ-TOPO-01	Topoisomerase I	< 10	A549, Colo205, MDA-MB-435, HepG2	[3]
B1	-	20 (induces 73.58% apoptosis)	HCT-15	[4]
Compound 6b	ΡΙ3Κα	13.6 (nM)	HCT116	[5]
Compound 28	Topoisomerase I	29 (nM)	-	

Signaling Pathways and Experimental Workflows





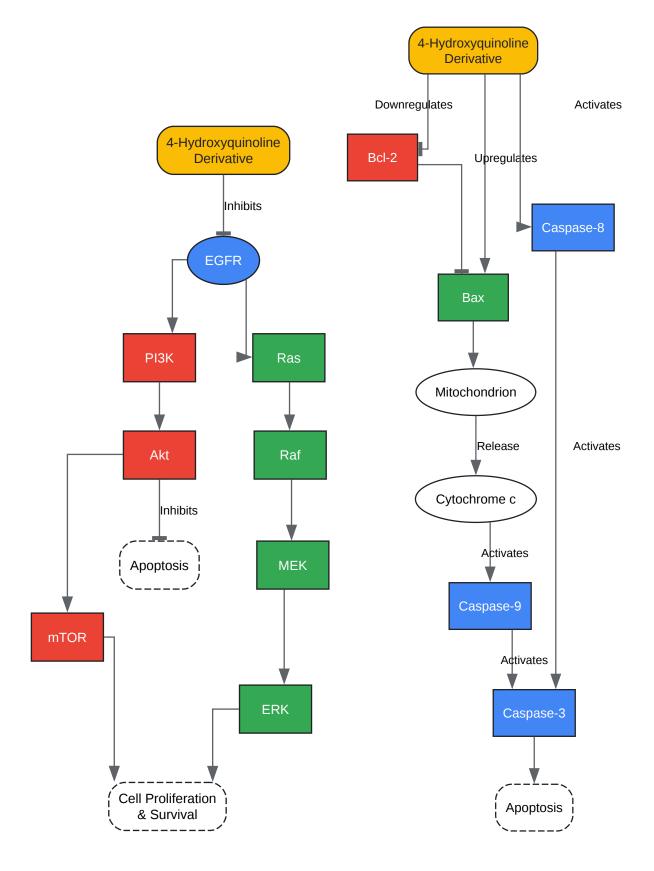


The following diagrams illustrate the key signaling pathways affected by **4-hydroxyquinoline** derivatives and the general workflow for their evaluation.









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